molecular formula C15H15NO4S B3383008 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid CAS No. 380437-36-5

4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid

Cat. No.: B3383008
CAS No.: 380437-36-5
M. Wt: 305.4 g/mol
InChI Key: CAAKJBUSPCRHCS-UHFFFAOYSA-N
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Description

Chemical Profile 4-[(3,4-Dimethylphenyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C 15 H 15 NO 4 S and a molecular weight of 305.4 g/mol . Its structure features a benzoic acid group linked to a 3,4-dimethylaniline moiety via a sulfonamide bridge . The compound is identified by CAS Registry Number 380437-36-5 . Research Context and Potential Applications This compound belongs to the chemical class of sulfamoyl benzoic acids. Compounds within this class have been identified as a promising scaffold in medicinal chemistry research . Specifically, sulfamoyl benzoic acid analogues have been investigated as potent and specific agonists for the LPA2 G protein-coupled receptor, which is a potential target for mitigating radiation-induced injury and for its barrier-protective effects in the gut . Furthermore, sulfonamide compounds in general are a significant focus in drug discovery, with research exploring their use in various therapeutic areas, including as inhibitors of ribonucleotide reductase (RNR) for anticancer applications . The structural motif of this compound makes it a valuable intermediate or candidate for further investigation in these and other biochemical and pharmacological studies. Usage Note This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-3-6-13(9-11(10)2)16-21(19,20)14-7-4-12(5-8-14)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAKJBUSPCRHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225511
Record name 4-[[(3,4-Dimethylphenyl)amino]sulfonyl]benzoic acid
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Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380437-36-5
Record name 4-[[(3,4-Dimethylphenyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380437-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(3,4-Dimethylphenyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 3,4 Dimethylphenyl Sulfamoyl Benzoic Acid

Established Synthetic Routes for the Sulfamoylbenzoic Acid Core Structure

The synthesis of the sulfamoylbenzoic acid core is a foundational step in the preparation of a wide array of sulfonamide-containing compounds. Several classical and contemporary methods are employed to construct this essential pharmacophore.

Chlorosulfonation Reactions and Mechanisms

A primary and widely utilized method for introducing a sulfonyl group onto an aromatic ring is through chlorosulfonation. This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound, in this case, a benzoic acid derivative, with chlorosulfonic acid.

For instance, the preparation of 4-halo-3-sulfamoylbenzoic acids can be achieved by the chlorosulfonation of 4-bromobenzoic acid or 4-chlorobenzoic acid with an excess of chlorosulfonic acid at elevated temperatures, typically between 140 to 150°C. google.com The resulting 4-halo-3-(chlorosulfonyl)benzoic acid is a key intermediate. google.com The mechanism involves the generation of the highly electrophilic chlorosulfonium cation (ClSO₂⁺), which then attacks the electron-rich aromatic ring. The position of sulfonation is directed by the existing substituents on the benzoic acid ring.

A general representation of this reaction is as follows: Ar-H + ClSO₃H → Ar-SO₂Cl + H₂O

The resulting aryl sulfonyl chloride is a versatile intermediate for further derivatization.

Amidation and Sulfonamide Bond Formation Strategies

The formation of the sulfonamide bond (S-N bond) is a critical step in the synthesis of sulfamoylbenzoic acids. This is most commonly achieved through the amidation of a sulfonyl chloride with an appropriate amine. thieme-connect.com This reaction is generally high-yielding and is considered a classic method for synthesizing sulfonamides. thieme-connect.com

The reaction of a sulfonyl chloride with an amine proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.

Ar-SO₂Cl + R-NH₂ → Ar-SO₂NH-R + HCl

Various conditions can be employed for this transformation, often in the presence of a base to neutralize the hydrochloric acid byproduct. Solvents for this reaction can range from water and lower molecular weight alcohols to the amine reactant itself. google.com Modern advancements have also introduced methods like direct cross-coupling of amines with aryl halides, though the reduced nucleophilicity of sulfonamides compared to alkylamines presents a challenge. thieme-connect.com

Multi-component Coupling Reactions and Variations

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. tcichemicals.com These reactions involve the combination of three or more reactants in one pot to form a product that incorporates portions of all the starting materials. tcichemicals.com While not as traditional as the stepwise chlorosulfonation-amidation sequence, MCRs are gaining attention for the synthesis of diverse heterocyclic scaffolds. researchgate.net

For example, a palladium-catalyzed, enantioselective three-component reaction of sulfonamides, aldehydes, and arylboronic acids can generate a wide array of α-arylamines. organic-chemistry.org Another approach involves the copper-catalyzed amidation of allylic and benzylic C-H bonds with various sulfonamides. organic-chemistry.org These methods provide alternative pathways to construct molecules containing the sulfonamide moiety, potentially with higher efficiency and a broader substrate scope.

Specific Synthetic Pathways for 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid

The synthesis of the title compound, this compound, follows the general principles outlined above, with specific reactants and conditions tailored to introduce the 3,4-dimethylphenyl group.

A plausible and direct synthetic route involves a two-step process:

Chlorosulfonation of Benzoic Acid: Benzoic acid is treated with chlorosulfonic acid to yield 4-(chlorosulfonyl)benzoic acid. This intermediate is a key building block for various sulfamoylbenzoic acid derivatives.

Amidation with 3,4-Dimethylaniline (B50824): The resulting 4-(chlorosulfonyl)benzoic acid is then reacted with 3,4-dimethylaniline. The amino group of the 3,4-dimethylaniline acts as the nucleophile, attacking the sulfonyl chloride to form the desired sulfonamide bond, yielding this compound.

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.netscielo.brscielo.br

For the chlorosulfonation step, using an excess of chlorosulfonic acid and maintaining a specific temperature range can drive the reaction to completion and control the regioselectivity. In the subsequent amidation step, the choice of base and solvent can significantly impact the reaction rate and yield. For instance, using a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in a polar aprotic solvent such as tetrahydrofuran (B95107) or dimethylformamide is common. google.com

The table below summarizes typical parameters that are optimized for similar reactions.

ParameterVariableRationale
Solvent Acetonitrile (B52724), Dioxane, TetrahydrofuranSolubilizes reactants and influences reaction rate.
Temperature Room Temperature to RefluxAffects reaction kinetics; higher temperatures can increase rate but may also lead to side products. researchgate.net
Base Triethylamine, Pyridine, K₂CO₃Neutralizes HCl byproduct, driving the reaction forward.
Reactant Ratio Stoichiometric or slight excess of amineEnsures complete consumption of the sulfonyl chloride.

Finding the optimal balance between these factors is key to achieving a high yield of the desired product. scielo.brscielo.br

Isolation and Purification Techniques for Research Compounds

Following the synthesis, the crude product must be isolated and purified to obtain a compound of high purity suitable for research purposes. Common techniques employed for the isolation and purification of solid organic compounds like this compound include:

Filtration: The initial solid product is often collected by filtration after precipitation from the reaction mixture. google.com

Washing: The filtered solid is typically washed with appropriate solvents to remove unreacted starting materials and soluble impurities. google.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the desired compound crystallizes out, leaving impurities in the solution. google.com The choice of solvent is critical for successful recrystallization.

Chromatography: For more challenging purifications or to obtain very high purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase.

The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Strategies for Structural Modification and Analogue Derivatization

The molecular framework of this compound presents multiple sites for chemical modification, enabling the systematic development of analogues. These structural alterations are crucial for optimizing the compound's physicochemical properties and biological activity. Key strategies involve modifications at the phenyl ring of the sulfonamide, derivatization of the benzoic acid functional group, and broader changes to the core scaffold and any linking moieties.

Beyond the phenyl ring itself, the sulfonamide nitrogen atom offers another point for modification. The introduction of alkyl groups, such as ethylation, can alter the molecule's conformation and hydrogen-bonding capabilities. researchgate.net The structure of related N-substituted sulfonamides reveals that the conformation is often twisted, with the N-bound benzene (B151609) ring splayed out from the rest of the molecule. researchgate.net Such modifications directly impact the compound's three-dimensional shape, which is a key determinant of its interaction with biological macromolecules.

Table 1: Examples of Phenyl Ring Modifications in Related Arylsulfonamides and Their Observed Impact

Original SubstituentModified Substituent(s)Observed Impact on Activity
3,4-Dimethoxy4-Fluoro-3-trifluoromethoxyNo significant difference in inhibitory activity
3,4-Dimethoxy2,5-DichloroNo significant difference in inhibitory activity
3,4-Dimethoxy4-NitroNo significant difference in inhibitory activity
3,5-Dimethoxy3,4-DimethoxyNo significant difference in inhibitory activity

The carboxylic acid group of the benzoic acid moiety is a primary site for derivatization due to its chemical reactivity. Common modifications include conversion to esters, amides, or other functional groups, which can profoundly affect the molecule's polarity, solubility, and ability to form hydrogen bonds. preprints.org

Esterification, for example, by converting the carboxylic acid to a methyl or ethyl ester, is a common strategy. This masks the polar acidic group, which can influence how the molecule is absorbed and distributed. In many synthetic routes, the ester form is used as an intermediate, and the carboxylic acid is regenerated in a final step via hydrolysis. researchgate.net Amidation, the conversion of the carboxylic acid to an amide, introduces a hydrogen bond donor (in primary and secondary amides) and can create new interaction points with biological targets. A wide array of benzoic acid derivatives have been synthesized to act as inhibitors for various enzymes, demonstrating the versatility of this approach. researchgate.netnih.gov Each new functional group introduces unique steric and electronic properties that can be tailored for specific applications. researchgate.net

Table 2: Common Derivatizations of the Benzoic Acid Moiety and Their Structural Consequences

Derivative TypeFunctional Group TransformationKey Structural Impact
Ester-COOH → -COOR (e.g., -COOCH₃)Masks polarity, removes acidic proton, increases lipophilicity.
Amide-COOH → -CONR₂ (e.g., -CONH₂)Introduces hydrogen bond donors/acceptors, alters polarity.
Thiocyanate-COOH → (Various steps) → -SCN on ringAdds a reactive, electronically distinct group to the phenyl ring. preprints.org
Amine Conjugates-COOH → -CONH-RLinks the molecule to other chemical entities (e.g., amino acids, amines). preprints.org

A broader strategy in analogue design involves modifying the fundamental structure, or "scaffold," of the molecule. This can include changing the core aromatic systems or altering the "linker" that connects different parts of the molecule. The sulfonamide group itself can be considered part of a linker connecting the two aromatic rings.

In the development of various therapeutic agents, the central core, such as a phenyl group, can serve as a linker region that orients other functional groups for optimal interaction with a target. acs.org Modifications to this core are often highly sensitive and can lead to a loss of activity. acs.org However, in some cases, replacing or altering linkers is a key optimization strategy. For example, studies on other complex molecules have shown that swapping a rigid linker like a triazole for a more flexible one like a hydrazide can significantly impact biological activity. nih.gov The goal is to achieve a proper orientation of the pharmacophoric features. acs.org

The sulfonamide scaffold is recognized as a versatile and "promising scaffold" in drug discovery, featured in numerous approved therapeutic agents. nih.gov Its continued importance is driven by the diverse biological activities its derivatives exhibit and the innovative synthetic strategies used to create new analogues. nih.govajchem-b.com The development of cleavable linkers based on sulfonamides is also an area of active research, highlighting the adaptability of this chemical framework. richmond.edu

Table 3: Strategies for Modifying Linkers and Core Scaffolds in Drug Analogues

Modification StrategyDescriptionExample from Related Compounds
Linker Replacement Substituting one connecting group for another to alter flexibility or geometry.Replacing a rigid triazole linker with a flexible hydrazide moiety. nih.gov
Core Scaffold Hopping Replacing a central chemical scaffold (e.g., phenyl ring) with a different one (e.g., a heterocycle).Coupling sulfonamide derivatives with salicylamide (B354443) or anisamide scaffolds. researchgate.net
Isosteric Replacement Replacing an atom or group with another that has similar physical or chemical properties.Modifying a nicotinamide (B372718) moiety in a lead compound with an N-sulfonylpiperidine group. acs.org
Side Chain Modification Altering peripheral groups attached to the core to enhance properties like solvent accessibility.Modifying a pharmacophore group to be a hydrazinecarbodithioate or related moiety. acs.org

Structure Activity Relationship Sar Investigations

Rational Design Principles for Modulating Molecular Interactions

The design of 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid and related compounds is guided by rational drug design (RDD) principles, which aim to invent and explore novel molecules against specific biological targets. nih.gov This approach moves beyond traditional trial-and-error methods by incorporating structural and biochemical data into the design process. nih.gov Two primary branches of RDD are structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov

SBDD relies on the known three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. nih.gov This method allows for the precise monitoring of how potential ligands fit into the target's binding site and informs the design of new compounds with improved pharmacological profiles. nih.gov For a molecule like this compound, SBDD would involve docking the compound into the active site of its target protein to predict binding conformations and energies, thereby guiding modifications to enhance these interactions.

In the absence of a known target structure, LBDD methods are employed. These strategies use the structures of known active molecules (ligands) to develop a pharmacophore model—a representation of the essential steric and electronic features required for biological activity. nih.gov In the development of related sulfamoyl benzoic acid analogs as lysophosphatidic acid (LPA) receptor agonists, a strategy combining pharmacophore matching with an analysis of the protein-ligand interaction fingerprint was successfully used to identify potent and specific compounds. nih.gov This highlights a key principle: modulating molecular interactions by fine-tuning the molecule's properties. For instance, substituents can be strategically added to sulfamoylbenzoic acid derivatives to precisely adjust their dipole moment and electronic configuration, thereby optimizing chemical interactions with their intended targets. nih.gov

A crucial aspect of rational design is the identification of bioactive conformations of flexible molecules. chemrxiv.org For molecules with multiple rotatable bonds, like this compound, one approach involves synthesizing conformationally restricted analogs. chemrxiv.org By comparing the accessible conformational space and biological activity of these rigid analogs, researchers can deduce the specific three-dimensional shape the molecule must adopt to bind to its target. chemrxiv.org

Impact of Substituent Variations on Observed Biological Effects

The biological effects of sulfamoylbenzoic acid derivatives are highly sensitive to the nature and position of substituents on both the benzoic acid and the N-aryl rings. Systematic variation of these substituents is a cornerstone of SAR studies, providing critical insights into the requirements for potency and selectivity.

Key findings from various studies on related compounds illustrate this principle:

Substituents on the Benzoic Acid Ring: The introduction of an electron-withdrawing group, such as a chlorine atom, meta to the carboxyl group in a series of sulfamoyl benzoic acid analogues, was identified as a critical requirement for potent and specific agonistic activity at the LPA₂ receptor. nih.gov This modification yielded a compound with picomolar affinity. nih.gov

Substituents on the N-Aryl/Alkyl Group: In a series of sulfamoylbenzoic acids designed as inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), the group attached to the sulfamoyl nitrogen had a profound impact on activity. An N-cyclopropyl substitution resulted in a potent inhibitor of the h-NTPDase3 isoform, whereas a morpholine (B109124) ring substitution at the same position led to a compound with no significant inhibitory potential. nih.gov

Oxidation State of the Sulfur Linker: For a series of hydroxamate-based inhibitors targeting tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinases (MMPs), the oxidation state of the sulfur atom was a key determinant of activity and selectivity. nih.govresearchgate.net Sulfonyl derivatives (SO₂) were found to be selective TACE inhibitors over the tested MMPs. nih.govresearchgate.net

Halogenation: In certain patented sulfamoylbenzoic acid derivatives with antihypertensive activity, the presence of a chlorine or bromine atom on the benzoic acid ring is a defining feature of the chemical formula, suggesting its importance for the observed biological effect. google.com

The following table summarizes the impact of specific substituent variations on the biological effects of sulfamoylbenzoic acid derivatives and related structures.

Compound ClassSubstituent VariationObserved Biological EffectReference
Sulfamoyl Benzoic Acid AnaloguesAddition of a chloro group meta to the carboxy groupPotent and specific LPA₂ receptor agonistic activity (picomolar affinity) nih.gov
Sulfamoylbenzoic AcidsN-cyclopropyl ring on sulfamoyl groupFavorable for inhibition of h-NTPDase3 activity nih.gov
Sulfamoylbenzoic AcidsMorpholine ring on sulfamoyl groupDevoid of considerable inhibitory potential against h-NTPDases nih.gov
Phenyl Sulfonyl Alkyl HydroxamatesSulfonyl (SO₂) oxidation stateSelective inhibition of TACE over MMPs nih.govresearchgate.net
4-Chloro-3-sulfonamide Benzoic Acid Derivatives-OH substitutionSignificantly retards crystallization in perovskite films due to a larger dipole moment compared to -NH₂ or -Cl nih.gov
Antihypertensive Sulfamoylbenzoic AcidsPresence of a chlorine or bromine atomAssociated with antihypertensive activity google.com

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional structure, or conformation, of this compound is a critical determinant of its ability to interact with a biological target. The molecule possesses several rotatable bonds, particularly around the central sulfamoyl linker (-SO₂-NH-), which allows it to adopt a multitude of shapes. Identifying the specific "bioactive conformation"—the spatial arrangement the molecule assumes when bound to its target—is a primary goal of conformational analysis.

The conformation of analogous molecules, such as 2-[(2,3-dimethylphenyl)amino]benzoic acid, can be described by key dihedral angles that define the relative orientation of the aromatic rings and the carboxyl group. nih.gov For this compound, the key torsions would be around the S-N bond and the C-S bond, which dictate the spatial relationship between the benzoic acid and the dimethylphenyl moieties. The non-planar, twisted conformation often observed in such diaryl compounds is typically due to steric repulsion between substituents on the adjacent rings. uky.edu

Several experimental and computational techniques are used to probe the conformational landscape of such molecules:

NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of atoms in solution, helping to define the preferred molecular shape. nih.gov

X-ray Crystallography: When a compound can be crystallized, single-crystal X-ray diffraction provides a precise snapshot of its conformation in the solid state. researchgate.net

Computational Modeling: A well-parameterized force field is essential for computational methods that search for low-energy conformers. nih.gov These searches generate a pool of possible structures, which can then be analyzed to see if any match the known bioactive pose from a ligand-protein complex. nih.gov The number of rotatable bonds is a major factor influencing the complexity and success of such searches. nih.gov

For flexible molecules, the bioactive conformation may not be the lowest energy state in solution but rather a higher-energy "hidden conformer". nih.gov Molecular dynamics (MD) simulations can be employed to simulate the movement of the molecule over time, providing insights into its flexibility and the accessibility of different conformational states. nih.gov By understanding the range of possible conformations and their relative energies, researchers can better predict how the molecule will adapt its shape to fit into a binding pocket.

Identification of Key Pharmacophoric Features for Target Engagement

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition at a biological target. The identification of these key features for this compound is essential for designing new molecules with improved activity and for understanding its mechanism of action. Based on its structure and SAR data from related compounds, a hypothetical pharmacophore can be proposed.

The key pharmacophoric features likely include:

Anionic/Hydrogen Bond Acceptor Group: The carboxyl group (-COOH) on the benzoic acid ring is a critical feature. At physiological pH, it is typically deprotonated to a carboxylate (-COO⁻), which can form strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine, lysine) or hydrogen bond donors in a receptor binding pocket.

Hydrogen Bond Donor/Acceptor: The sulfamoyl linker (-SO₂NH-) contains both hydrogen bond donors (the N-H group) and acceptors (the two sulfonyl oxygens). This allows for directional hydrogen bonding interactions that can anchor the molecule in its binding site.

Hydrophobic/Aromatic Regions: The 3,4-dimethylphenyl group provides a significant hydrophobic region. This moiety can engage in van der Waals or π-π stacking interactions with nonpolar or aromatic amino acid residues (e.g., phenylalanine, leucine, tryptophan) in the target protein. The benzoic acid ring also contributes to these hydrophobic interactions.

Studies on related molecules support the importance of these features. For example, in a series of LPA₂ receptor agonists, a carboxylic acid, a linker, and a hydrophobic tail group were all deemed essential for high-potency activity. nih.gov Similarly, fragment analysis of certain multidrug resistance modulators revealed that a central phenyl ring and aromatic groups were positive contributors to the inhibitory effect. scispace.com

The table below outlines the probable key pharmacophoric features of this compound and their potential roles in target engagement.

Pharmacophoric FeatureStructural MoietyPotential Role in Target Engagement
Anionic / H-Bond AcceptorCarboxyl Group (-COOH)Ionic interactions, Hydrogen bonding
H-Bond DonorSulfamoyl N-HDirectional hydrogen bonding
H-Bond AcceptorSulfonyl Oxygens (SO₂)Directional hydrogen bonding
Hydrophobic/Aromatic Region3,4-Dimethylphenyl RingVan der Waals forces, π-π stacking
Hydrophobic/Aromatic RegionBenzoic Acid RingVan der Waals forces, π-π stacking

Molecular and Cellular Mechanism of Action Studies

Identification and Characterization of Putative Molecular Targets

A crucial first step in understanding the mechanism of action of any compound is the identification of its molecular targets. For 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid, this would involve a series of biochemical and cellular assays.

Currently, there is no specific data in the public domain detailing the inhibitory activity of this compound against any particular enzyme, nor are there published IC50 or Ki values. For related sulfamoylbenzoic acid derivatives, studies have demonstrated inhibitory effects on enzymes such as cytosolic phospholipase A2α. Future research on this compound would need to screen the compound against a panel of relevant enzymes to identify potential targets and subsequently determine its potency and mode of inhibition through kinetic studies.

Table 1: Enzyme Inhibition Data for this compound

Enzyme Target IC50 Ki Inhibition Type

The specific protein-ligand interactions of this compound have not been characterized. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are essential to understand how this compound binds to its putative protein targets. Such analyses would reveal the specific amino acid residues involved in the interaction and provide insights into the compound's specificity.

While some sulfamoyl benzoic acid analogues have been identified as specific agonists for receptors like the LPA2 receptor, there is no available information on whether this compound modulates the activity of any specific receptor. Receptor binding assays and functional assays would be necessary to determine if this compound acts as an agonist, antagonist, or allosteric modulator of any cell surface or intracellular receptors.

Investigation of Cellular Pathway Modulation

Understanding how a compound affects cellular pathways provides a broader context for its biological activity. This involves moving from in vitro biochemical assays to cell-based models.

Cellular target engagement assays, such as the cellular thermal shift assay (CETSA), are critical for confirming that a compound interacts with its intended target within a cellular environment. There are currently no published studies employing such assays to investigate the targets of this compound.

Once a molecular target is engaged, it often triggers a cascade of downstream signaling events within the cell. Research is needed to determine if this compound affects any known signaling pathways, such as those involved in cell proliferation, inflammation, or apoptosis. Techniques like Western blotting, reporter gene assays, and transcriptomic analysis would be instrumental in elucidating these downstream effects.

In Vitro Mechanistic Studies of this compound Remain Undisclosed

Despite the growing interest in the pharmacological potential of novel chemical entities, detailed in vitro mechanistic studies for the compound this compound are not publicly available in the current scientific literature.

Extensive searches for research data pertaining to the molecular and cellular effects of this compound have not yielded any specific findings. Consequently, there is no reported information on its impact on key cellular processes such as cell cycle progression, the induction of apoptosis, tubulin polymerization dynamics, cell migration, or the formation of vascular tubes in in vitro settings.

Scientists typically employ a battery of in vitro cell-based assays to elucidate the mechanism of action of a compound of interest. These assays are crucial in the early stages of drug discovery and development to understand how a substance interacts with cells at a molecular level.

Cell cycle analysis , for instance, would reveal if this compound can halt the proliferation of cells at specific phases of their growth cycle. Such an effect is a hallmark of many anti-cancer agents.

Investigations into apoptotic pathways would determine whether the compound can trigger programmed cell death, a desirable characteristic for therapies targeting abnormal cells. This often involves measuring the activation of key proteins like caspases.

Tubulin polymerization assays are used to assess a compound's ability to interfere with the cytoskeleton, specifically the microtubules that are essential for cell division and structure. Both inhibition and stabilization of tubulin can have potent cellular effects.

Furthermore, cell migration assays and vascular tube formation assays are critical for understanding a compound's potential to inhibit metastasis and angiogenesis, respectively. The former tests the ability of a compound to block the movement of cells, while the latter assesses its impact on the formation of new blood vessels, a process vital for tumor growth.

Without published research on this compound, its cellular and molecular targets, as well as its therapeutic potential, remain speculative. Future research is necessary to characterize the bioactivity of this compound and to determine if it warrants further investigation as a potential therapeutic agent.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. thaiscience.infoactascientific.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and polarizable. nih.gov For derivatives of benzoic acid and sulfonamides, DFT calculations are commonly used to determine these energy values. The calculated HOMO and LUMO energies show where charge transfer may occur within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Analogous Compounds

Molecular Descriptor Value (eV) Interpretation
EHOMO -6.82 Energy required to remove an electron (Ionization Potential) actascientific.com
ELUMO -1.82 Energy released when an electron is added (Electron Affinity) actascientific.com
Energy Gap (ΔE) 5.00 Indicates high molecular stability and low reactivity actascientific.com

Note: Data presented is for the analogous compound 4-(carboxyamino)-benzoic acid, calculated using the B3LYP/6-311G basis set, as a representative example for this class of molecules. actascientific.com

The HOMO is typically localized over the electron-rich parts of the molecule, such as the dimethylphenyl ring, while the LUMO is often found on the electron-withdrawing moieties, like the sulfamoyl and benzoic acid groups. This distribution dictates how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. nih.govsemanticscholar.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.

Red: Indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen. semanticscholar.orgtci-thaijo.org

Blue: Indicates electron-deficient regions (positive potential), which are favorable for nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms. semanticscholar.org

Green: Represents neutral or regions with near-zero potential.

For 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid and sulfonyl groups, making them primary sites for interacting with electrophiles or forming hydrogen bonds. semanticscholar.org The hydrogen atom of the carboxylic acid and the hydrogen on the sulfonamide nitrogen would exhibit positive potential (blue), identifying them as sites for nucleophilic interaction. researchgate.net The aromatic rings would show a mix of neutral and slightly negative potential. Understanding these regions is crucial for predicting intermolecular interactions, particularly in the context of ligand-protein binding. nih.gov

From the energies of the HOMO and LUMO orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. actascientific.comnih.gov These parameters provide a quantitative basis for the predictions made from FMO and MEP analyses.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released upon gaining an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A higher value indicates greater stability. actascientific.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). It indicates the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). actascientific.com

These descriptors help in systematically comparing the reactivity of different molecules and predicting their behavior in chemical reactions. scielo.org.mx

Table 2: Calculated Global Reactivity Descriptors for an Analogous Compound

Parameter Formula Value (eV)
Ionization Potential (I) -EHOMO 6.82
Electron Affinity (A) -ELUMO 1.82
Electronegativity (χ) (I+A)/2 4.32
Chemical Potential (μ) -(I+A)/2 -4.32
Chemical Hardness (η) (I-A)/2 2.50
Chemical Softness (S) 1/η 0.40
Electrophilicity Index (ω) μ²/2η 3.73

Note: Data presented is for the analogous compound 4-(carboxyamino)-benzoic acid, calculated using the B3LYP/6-311G basis set, as a representative example. actascientific.com

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to screen large libraries of compounds and to understand the molecular basis of ligand-protein interactions.

Molecular docking simulations place a ligand, such as this compound, into the binding site of a target protein and evaluate the interaction energy. nih.gov The output is typically a binding affinity or docking score, often expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. A lower (more negative) score generally indicates a more favorable binding affinity. researchgate.net

Benzenesulfonamide derivatives are known to target a variety of proteins. Docking studies on analogous compounds have explored their potential as inhibitors of enzymes like carbonic anhydrases, cyclooxygenase-2 (COX-2), and various protein kinases. mdpi.comnih.govnih.gov Virtual screening campaigns use these docking protocols to rapidly assess thousands of molecules to identify those with the highest predicted affinity for a specific protein target. nih.gov

Table 3: Representative Binding Affinities of Analogous Sulfonamide Derivatives with Protein Targets

Compound Class Protein Target PDB ID Binding Affinity (kcal/mol)
Benzenesulfonamide Derivative Carbonic Anhydrase II 2AW1 -9.78
Benzenesulfonamide Derivative Carbonic Anhydrase IX 5JN3 -7.47
Pyrazoline Sulfonamide Hybrid Cyclooxygenase-2 (COX-2) 3PGH -8.29
Quinazolinone Derivative NF-κB 1SVC -7.50 to -9.00

Note: These values are from docking studies of various sulfonamide-containing compounds and are presented to illustrate the typical range of binding affinities observed for this class of molecules. researchgate.netmdpi.comnih.gov

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand within the protein's active site. ajol.info These interactions include:

Hydrogen Bonds: Crucial for specificity and affinity. The sulfamoyl group (-SO₂NH-) and the carboxylic acid group (-COOH) of the target molecule are potent hydrogen bond donors and acceptors. The sulfonyl oxygens are expected to accept hydrogen bonds, while the NH and COOH protons can donate them.

Hydrophobic Interactions: The dimethylphenyl and benzoic acid rings can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as Leucine, Isoleucine, Valine, and Alanine.

π-π Stacking: The aromatic rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

Ionic Interactions/Salt Bridges: At physiological pH, the carboxylic acid group can be deprotonated (-COO⁻) and form strong ionic bonds with positively charged residues like Lysine and Arginine.

In many sulfonamide inhibitors of carbonic anhydrase, for instance, the sulfonamide moiety coordinates directly with a zinc ion in the active site and forms critical hydrogen bonds with residues like Threonine. mdpi.com The specific pattern of these interactions determines the compound's binding mode, affinity, and selectivity for its target protein. ajol.info

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is instrumental in predicting the activity of new compounds and optimizing lead compounds in drug discovery.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for compounds like this compound involves several key steps. Initially, a dataset of structurally similar compounds with known biological activities is compiled. For benzenesulfonamide derivatives, this could include their inhibitory activity against specific enzymes. Subsequently, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Multiple linear regression (MLR) is a commonly used statistical method to build QSAR models. The goal is to create a linear equation that correlates the molecular descriptors with the biological activity. The predictive power of the resulting model is then rigorously evaluated using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new compounds. For instance, in a study of sulfur-containing thiourea and sulfonamide derivatives, QSAR models were successfully built to predict their anticancer activities against various cell lines.

Descriptor Analysis and Interpretation

A crucial aspect of QSAR modeling is the analysis and interpretation of the molecular descriptors that appear in the final model. These descriptors provide valuable insights into the structural features that are either beneficial or detrimental to the biological activity of the compounds. For sulfonamide derivatives, descriptors related to mass, polarizability, electronegativity, and the presence of specific chemical bonds have been shown to be important predictors of their anticancer activities.

By understanding the influence of these descriptors, chemists can rationally design new derivatives of this compound with potentially enhanced biological activity. For example, if a particular descriptor related to hydrophobicity is found to be positively correlated with activity, modifications to the molecule that increase its hydrophobicity could be explored.

Molecular Dynamics Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed information about its binding to a biological target, such as a protein receptor. These simulations can reveal the stability of the compound within the binding site and identify the key amino acid residues involved in the interaction.

For instance, MD simulations of other enzyme inhibitors have been used to analyze the root mean square deviation (RMSD) of the protein-ligand complex, which indicates its stability over the simulation period. Furthermore, these simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. This information is invaluable for understanding the mechanism of action and for designing more potent inhibitors.

In Silico Prediction of Molecular Properties for Research Prioritization

In the early stages of drug discovery, it is crucial to prioritize compounds with favorable pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico methods are widely used to predict these properties, allowing for the early identification of potentially problematic compounds and reducing the need for extensive experimental testing.

For this compound, various molecular properties can be predicted using online tools and specialized software. These properties include physicochemical characteristics, lipophilicity, and drug-likeness. For example, the SwissADME server can be used to compute a range of descriptors relevant to ADMET properties. Additionally, toxicity risks such as mutagenicity and carcinogenicity can be assessed using computational models. The prediction of these properties is essential for prioritizing research efforts and selecting the most promising candidates for further development.

Below is a table summarizing the types of computational and theoretical chemistry applications and the insights they provide for this compound.

Application Technique Insights Gained
Quantitative Structure-Activity Relationship (QSAR) Modeling Multiple Linear Regression (MLR)Prediction of biological activity, identification of key structural features influencing activity.
Molecular Dynamics Simulations All-atom simulations in a simulated environmentUnderstanding of dynamic binding interactions, stability of the protein-ligand complex, identification of key interacting residues.
In Silico Prediction of Molecular Properties ADMET prediction tools and softwarePrioritization of research candidates based on predicted pharmacokinetic and toxicity profiles.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation of Synthesized Compounds and Intermediates

Spectroscopic methods are indispensable for probing the molecular structure of 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid and its synthetic precursors. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.

¹H-NMR Spectroscopy

In the ¹H-NMR spectrum of this compound, the chemical shifts, multiplicities, and coupling constants of the protons provide a detailed map of the molecule's structure. The aromatic protons of the benzoic acid ring typically appear as two doublets in the downfield region, a consequence of the deshielding effect of the electron-withdrawing sulfamoyl and carboxyl groups. The protons on the 3,4-dimethylphenyl ring also give rise to distinct signals in the aromatic region. The methyl protons, being in a more shielded environment, resonate further upfield as sharp singlet signals. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a very downfield chemical shift, which can be confirmed by D₂O exchange.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)~13.0broad singlet-
Aromatic (Benzoic Acid)~8.0doublet~8.5
Aromatic (Benzoic Acid)~7.8doublet~8.5
Aromatic (Dimethylphenyl)~7.0-7.2multiplet-
Methyl (-CH₃)~2.2singlet-
Methyl (-CH₃)~2.1singlet-
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically found at the most downfield position. The aromatic carbons exhibit a range of chemical shifts depending on their substitution and electronic environment. The carbons of the methyl groups appear at the most upfield region of the spectrum.

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl (-COOH)~165-175
Aromatic (substituted)~125-150
Aromatic (unsubstituted)~115-135
Methyl (-CH₃)~15-25
Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be observed, typically as a deprotonated species [M-H]⁻ in negative ion mode. High-Resolution Mass Spectrometry with ESI (ESI-HRMS) would confirm the elemental composition of the molecule with high precision. Electron Ionization (EI) is a harder ionization technique that can lead to fragmentation of the molecule, providing valuable structural information based on the observed fragment ions.

Ion m/z (calculated) m/z (observed) Technique
[M+H]⁺322.0846-ESI-HRMS (Positive)
[M-H]⁻320.0699-ESI-HRMS (Negative)
Note: The observed m/z values would be determined experimentally.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1700-1725 cm⁻¹. The sulfonamide group will exhibit characteristic S=O stretching vibrations, typically seen as two distinct bands around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide may be observed around 3200-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1725
SulfonamideN-H stretch3200-3300
SulfonamideS=O asymmetric stretch1330-1370
SulfonamideS=O symmetric stretch1140-1180
AromaticC-H stretch~3000-3100
AromaticC=C stretch~1450-1600
AlkylC-H stretch~2850-2960

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them invaluable for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to determine the purity of a compound and to quantify its presence in a mixture. For this compound, a reversed-phase HPLC method would typically be employed. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound's retention time, the time it takes to travel through the column, is a characteristic property under specific conditions and can be used for identification and quantification. By analyzing a sample of the synthesized compound, the presence of any impurities or unreacted starting materials can be detected as separate peaks in the chromatogram, allowing for the determination of the compound's purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress and for preliminary purity assessment. A small amount of the reaction mixture or the purified compound is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase, a solvent or mixture of solvents. The different components of the mixture will travel up the plate at different rates depending on their polarity and interaction with the stationary and mobile phases. The position of the spots is visualized, often under UV light, and the retention factor (Rf value) is calculated for each spot. The Rf value is a ratio of the distance traveled by the spot to the distance traveled by the solvent front and is a characteristic of the compound in a given TLC system. For this compound, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would likely be used as the mobile phase.

Technique Stationary Phase Typical Mobile Phase Detection Parameter
HPLCC18Acetonitrile/Water or Methanol/WaterUV DetectorRetention Time (t_R)
TLCSilica GelHexane/Ethyl Acetate or Dichloromethane/MethanolUV LightRetention Factor (R_f)

Future Research Directions and Unexplored Avenues

Identification of Novel Biological Target Classes for Sulfamoylbenzoic Acid Derivatives

The sulfamoylbenzoic acid scaffold is a versatile pharmacophore, and its derivatives have shown activity against various biological targets. Future research should aim to expand this scope beyond traditional targets. The exploration of novel target classes could unlock new therapeutic applications for compounds like 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid.

Recent studies on related sulfonamide derivatives have identified several emerging targets that warrant investigation:

Inflammasome Proteins : The NLRP3 inflammasome is a multiprotein complex involved in inflammatory diseases. nih.gov Certain sulfonylureas and sulfamoyl-benzamide derivatives have been identified as inhibitors of the NLRP3 inflammasome, suggesting this could be a promising area of investigation. nih.gov

Ectonucleotidases : Human nucleoside triphosphate diphosphohydrolases (h-NTPDases) are involved in regulating purinergic signaling, and their dysregulation is linked to conditions like thrombosis and cancer. nih.gov Various sulfamoylbenzoic acid derivatives have demonstrated potent and selective inhibition of h-NTPDase isoforms. nih.govresearchgate.net

Metabolic Enzymes : Glucokinase (GK) is a key regulator of glucose metabolism, making it a target for type 2 diabetes therapeutics. thesciencein.org Novel sulfamoyl benzamides have been developed as allosteric activators of human glucokinase, indicating a potential role in metabolic disorders. thesciencein.org

Purinergic Receptors : The P2Y14 receptor (P2Y14R) has been identified as a potential target for inflammatory conditions, particularly acute lung injury (ALI). nih.gov Recently, 3-sulfonamido benzoic acid derivatives have been designed as potent P2Y14R antagonists. nih.govresearchgate.net

Phospholipases : Cytosolic phospholipase A2α (cPLA2α) is another enzyme implicated in inflammation. N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of this enzyme. researchgate.net

Table 1: Potential Novel Biological Targets for Sulfamoylbenzoic Acid Derivatives

Target ClassSpecific Target ExamplePotential Therapeutic AreaReference
InflammasomesNLRP3Inflammatory Diseases, Neuroinflammation nih.gov
Ectonucleotidasesh-NTPDase1, 2, 3, 8Thrombosis, Cancer, Inflammation nih.govresearchgate.net
Metabolic EnzymesGlucokinase (GK)Type 2 Diabetes thesciencein.org
Purinergic ReceptorsP2Y14 ReceptorAcute Lung Injury, Inflammation nih.gov
PhospholipasesCytosolic Phospholipase A2α (cPLA2α)Inflammation researchgate.net

Development of Greener and More Efficient Synthetic Strategies for the Compound

Traditional methods for synthesizing sulfonamides often involve harsh reagents and solvents. Future research must focus on developing environmentally benign and more efficient synthetic routes for this compound.

Several innovative strategies are emerging in the field of green chemistry:

Photocatalytic Synthesis : Visible-light-mediated photocatalysis offers a powerful method for chemical synthesis under mild conditions. nih.gov Recent advancements have demonstrated the conversion of carboxylic acids into sulfinamides, which are valuable intermediates that can be divergently converted to sulfonamides. nih.govacs.org This approach avoids harsh reagents and leverages the energy of light.

Mechanochemistry : Mechanochemical synthesis, which uses mechanical force (e.g., grinding) to drive reactions, can significantly reduce or eliminate the need for solvents. researchgate.net This technique has been successfully applied to the synthesis of aromatic sulfonamides. researchgate.net

Use of Green Solvents : Replacing conventional organic solvents with greener alternatives like water or ionic liquids is a key principle of green chemistry. mdpi.com The synthesis of various heterocyclic compounds containing sulfur has been successfully carried out in these media. mdpi.com For example, a greener method for synthesizing β-(3,4-dihydroxyphenyl)lactic acid utilized a Pd/C catalyst to replace toxic alternatives. researchgate.net

Catalytic Approaches : Modern catalytic methods, including those using copper or palladium, enable the construction of S-N bonds and C-H sulfonamidation under milder conditions, providing efficient pathways to complex sulfonamides. researchgate.netresearchgate.net

Integration with Emerging Technologies in Chemical Biology and Automated Synthesis

The convergence of chemistry with automation and advanced biological techniques presents significant opportunities. For this compound, these technologies can accelerate discovery and deepen understanding.

Automated Flow Synthesis : Fully automated flow-through synthesis platforms can rapidly generate libraries of related compounds. acs.org This technology allows for the systematic modification of the this compound structure to explore structure-activity relationships (SAR) efficiently. An automated system could perform multi-step syntheses and purifications, dramatically increasing the throughput of compound generation. acs.org

High-Throughput Screening (HTS) : By integrating automated synthesis with HTS, large libraries of derivatives can be quickly tested against a wide array of biological targets. This approach increases the probability of discovering novel activities and identifying lead compounds for further development.

Chemical Biology Approaches : The principles of chemical biology can be used to study the compound's mechanism of action. This involves designing and synthesizing derivatives that can act as molecular probes to identify binding partners and elucidate cellular pathways.

Addressing Unresolved Questions in the Compound's Molecular and Cellular Interactions

While the broader class of sulfonamides is well-studied, specific details about the molecular and cellular interactions of this compound are largely unknown. Future research should focus on elucidating these mechanisms.

Key unresolved questions include:

Binding Mode and Affinity : For any identified biological target, the precise binding mode, affinity (e.g., IC50, Ki), and kinetics of the compound need to be determined. Techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance (SPR) are crucial. Structural studies of related compounds, like N-(3,4-Dimethylphenyl)benzenesulfonamide, reveal how the orientation of the dimethylphenyl and benzene (B151609) rings can influence molecular conformation and crystal packing through hydrogen bonds. nih.govresearchgate.net

Cellular Uptake and Distribution : Understanding how the compound enters cells, its subcellular localization, and its metabolic fate is critical. This can be investigated using fluorescently tagged derivatives and advanced microscopy techniques.

Downstream Signaling Effects : Once the compound interacts with its target, it is essential to map the downstream effects on cellular signaling pathways. Phosphoproteomics, transcriptomics, and metabolomics can provide a global view of the cellular response.

Selectivity and Off-Target Effects : A comprehensive profiling of the compound's activity against a panel of related and unrelated targets is necessary to assess its selectivity. In silico docking analyses can help predict potential off-target interactions. thesciencein.org

Potential for Derivatization Towards Mechanistic Probes

To address the questions outlined above, the synthesis of derivatized versions of this compound is a powerful strategy. These derivatives, or "mechanistic probes," are designed to report on the compound's behavior.

Affinity-Based Probes : The core structure can be modified to include a photoreactive group (e.g., diazirine) and an affinity tag (e.g., biotin). These probes can be used in chemoproteomics experiments to covalently label and identify the direct biological targets of the compound within a complex cellular environment.

Fluorescent Probes : Attaching a fluorophore to the molecule, at a position that does not disrupt its biological activity, allows for the visualization of its uptake and subcellular localization using fluorescence microscopy.

Isotopically Labeled Analogs : Synthesizing analogs containing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) can aid in mechanistic studies using NMR and mass spectrometry to trace the metabolic fate of the compound.

Bisubstrate Analogs : For enzymatic targets, it is possible to design probes that mimic the transition state of the enzymatic reaction. Sulfonamide-linked bisubstrates have been used as mechanistic probes for enzymes like acetyltransferases, providing insights into inhibitor binding and mechanism. nih.gov

By systematically pursuing these future research directions, the scientific community can fully explore the potential of this compound, potentially leading to the development of new scientific tools and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonylation of 3,4-dimethylaniline with a sulfonyl chloride derivative of benzoic acid. Key steps include:

  • Coupling Reaction : React 4-chlorosulfonylbenzoic acid with 3,4-dimethylaniline in a polar aprotic solvent (e.g., DMF) under inert atmosphere at 45–60°C for 1–3 hours .
  • Purification : Use column chromatography (hexane/EtOH, 1:1) or recrystallization to isolate the product. Monitor reaction progress via TLC (Rf ~0.6 under similar conditions) .
  • Yield Optimization : Higher yields (>90%) are achieved with stoichiometric control of the sulfonyl chloride intermediate and exclusion of moisture .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent for biological assays), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~270 nm for sulfamoyl derivatives). Note poor aqueous solubility (~<0.1 mg/mL) due to the hydrophobic 3,4-dimethylphenyl group .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis (C18 column, acetonitrile/water gradient). Monitor degradation products, such as free benzoic acid or sulfonic acid derivatives .

Q. What spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • 1H NMR : Expect signals at δ 2.2–2.3 ppm (methyl groups on the phenyl ring), δ 7.1–7.8 ppm (aromatic protons), and δ 10.5–12.0 ppm (carboxylic acid proton). Compare with published spectra of sulfamoyl benzoic acid analogs .
  • FT-IR : Confirm sulfamoyl group (S=O stretching at 1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How does the 3,4-dimethylphenyl substituent influence the compound’s biological activity compared to other aryl sulfonamides?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Design analogs with varying substituents (e.g., halogen, methoxy) on the phenyl ring. Test antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC assays). The methyl groups may enhance lipophilicity, improving membrane permeability but reducing solubility .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding affinity with target enzymes (e.g., dihydropteroate synthase). The steric bulk of methyl groups may hinder binding in some active sites .

Q. What strategies resolve contradictions in reported biological activity data for sulfamoyl benzoic acid derivatives?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate conflicting data using consistent protocols (e.g., CLSI guidelines for antimicrobial testing). Variability often arises from differences in bacterial strains or assay pH .
  • Metabolite Profiling : Use LC-MS to identify active metabolites. For example, esterase-mediated hydrolysis of the sulfamoyl group may alter activity .

Q. How can crystallography and DFT calculations elucidate the compound’s conformation and reactivity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm planarity of the sulfamoyl linkage and dihedral angles between aromatic rings. Compare with analogs like N-{4-[(3,4-dimethylphenyl)sulfamoyl]phenyl}acetamide .
  • DFT Studies : Calculate electrostatic potential maps (B3LYP/6-31G*) to predict nucleophilic/electrophilic sites. The carboxylic acid group is a strong hydrogen-bond donor, critical for intermolecular interactions .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (0.1% formic acid in water/acetonitrile) to detect impurities <0.1%. Common byproducts include unreacted 3,4-dimethylaniline or sulfonic acid derivatives .
  • NMR Relaxometry : Quantify residual solvents (e.g., DMF) via ¹H NMR relaxation times, ensuring compliance with ICH Q3C guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.